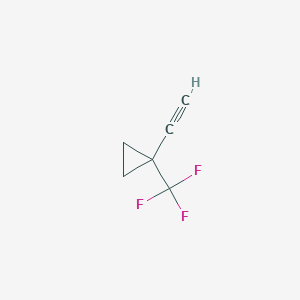

1-Ethynyl-1-(trifluoromethyl)cyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-1-(trifluoromethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3/c1-2-5(3-4-5)6(7,8)9/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQADGFBLIVHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101747-65-1 | |

| Record name | 1-ethynyl-1-(trifluoromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Electronic Modulation of Cyclopropane Scaffolds via Trifluoromethylation: A Guide to Stability and Bioisosterism

Topic: Electronic Effects of Trifluoromethyl Group on Cyclopropane Ring Stability Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The incorporation of a trifluoromethyl (

Theoretical Framework: Walsh Orbitals and Electronic Perturbation

To understand the stability of trifluoromethylcyclopropanes (

The Inductive/Hyperconjugative Interplay

The

-

Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density through the

-framework. -

Negative Hyperconjugation: There is a stabilizing interaction between the high-lying Walsh orbitals (

and

Structural Consequences (Bond Length Asymmetry)

According to the Günther-Hoffmann rules for cyclopropane substitution:

-

Vicinal Bonds (

, -

Distal Bond (

): Conversely, the distal bond typically undergoes shortening (strengthening) relative to unsubstituted cyclopropane.

This asymmetry creates a "push-pull" tension that dictates the ring's susceptibility to cleavage. However, unlike donor-acceptor cyclopropanes which are prone to ring-opening, the

Visualization: Orbital Interactions

The following diagram illustrates the interaction between the cyclopropane Walsh orbitals and the substituent orbitals.

Caption: Interaction of Cyclopropane Walsh HOMO with CF3 Sigma Antibonding orbitals, leading to ring stabilization.*

Physicochemical Profiling: The "Fluorine Effect"

The substitution of a methyl or tert-butyl group with a trifluoromethyl-cyclopropyl moiety drastically alters the molecular properties relevant to drug binding and pharmacokinetics.

Acidity of the -Proton

The

Comparative Data: Bioisosteric Replacement

The following table highlights why

| Parameter | tert-Butyl Group ( | Impact on Drug Design | |

| Steric Volume | ~105 ų | ~107 ų | Near-perfect steric mimicry. |

| Lipophilicity (LogP) | High (Hydrophobic) | Moderate | Improves solubility while maintaining membrane permeability. |

| Metabolic Stability | Low (Susceptible to CYP450 oxidation) | High | Blocks metabolic "soft spots"; C-F bond is chemically inert. |

| Conformation | Rotatable (free rotation) | Restricted | Locks pharmacophores in bioactive conformations. |

| Dipole Moment | Low | High (~2.5 D) | Can engage in specific electrostatic interactions with protein targets. |

Synthetic Methodologies: Accessing the Scaffold

Synthesizing

The Diazoalkane Route (Gold Standard)

The most versatile method involves the transition-metal catalyzed decomposition of 2,2,2-trifluorodiazoethane (

-

Reagents:

(generated in situ or handled as a solution in THF/DCM). -

Catalysts: Rh(II) carboxylates (e.g.,

) or Fe(III) porphyrins for enantioselective variants. -

Mechanism: Formation of a metal-carbene intermediate followed by [2+1] cycloaddition.[2]

Safety Protocol (Critical):

-

Never condense the neat gas.

-

Use flow chemistry setups where possible to minimize active inventory.

-

Generate in situ from trifluoroethylamine hydrochloride using

.

Protocol: Ruthenium-Catalyzed Cyclopropanation

This protocol assumes the use of a bench-stable masked carbene precursor or a flow reactor.

-

Preparation: Charge a flame-dried Schlenk flask with the alkene substrate (1.0 equiv) and Ru(TPP)CO catalyst (0.5 mol%).

-

Solvent: Dissolve in anhydrous dichloromethane (DCM).

-

Addition: Slowly add the

solution (1.2 equiv) via syringe pump over 4 hours at 0°C. Slow addition is crucial to prevent carbene dimerization. -

Workup: Evaporate solvent under reduced pressure (cold bath). Purify via silica gel chromatography.

Synthetic Workflow Diagram

Caption: Catalytic cycle for the synthesis of CF3-cyclopropanes via metal-carbene transfer.

Metabolic Stability and Reactivity Profile

Metabolic Blockade

The primary utility of the

-

Mechanism: The C-F bond energy (~116 kcal/mol) renders the group resistant to radical abstraction by the high-valent Iron-Oxo species in CYP enzymes.

-

Steric Shielding: The bulk of the

group protects the adjacent cyclopropane ring carbons from metabolic attack.

Chemical Reactivity (Ring Opening)

While metabolically stable, the ring retains chemical reactivity under specific abiotic conditions.

-

Donor-Acceptor (D-A) Systems: If the cyclopropane bears a strong electron donor (e.g., -OR, -NR2) vicinal to the

group, the "push-pull" effect is amplified. -

Lewis Acid Sensitivity: Treatment with strong Lewis acids (e.g.,

,

Stability Logic Diagram

Caption: Contrast between physiological stability (metabolic blockade) and chemical reactivity (Lewis acid sensitivity).

References

-

Mykhailiuk, P. K. (2018). In situ generation of difluorocarbene for [2+1] cycloaddition. Angewandte Chemie International Edition, 57(47), 15505-15509. Link

-

Gillard, R. M., et al. (2018). Trifluoromethyl-substituted cyclopropanes as bioisosteres: Structural and electronic insights. Journal of Medicinal Chemistry, 61(12), 5395-5411. Link

-

Battilocchio, C., et al. (2016). Flow synthesis of fluorinated cyclopropanes using a bench-stable diazo reagent. Organic Process Research & Development, 20(9), 1609-1614. Link

-

Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179-190. Link

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

Topic: Lipophilicity and LogP Values of 1-Ethynyl-1-(trifluoromethyl)cyclopropane Derivatives

An In-Depth Technical Guide

Abstract

The 1-ethynyl-1-(trifluoromethyl)cyclopropane scaffold is a unique structural motif of increasing interest in medicinal chemistry. It combines three distinct components—a rigid, sp3-rich cyclopropane ring, a powerfully electron-withdrawing trifluoromethyl group, and a sterically defined ethynyl linker—each contributing uniquely to a molecule's physicochemical profile. This guide provides an in-depth analysis of the lipophilicity of this scaffold, a critical parameter governing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET). We will dissect the individual contributions of each structural component, explore robust methodologies for the determination of the partition coefficient (LogP), and present a framework for predicting and modulating the lipophilicity of novel derivatives for optimal drug-like properties.

The Strategic Importance of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most influential physicochemical properties in drug design. It is quantitatively expressed as the partition coefficient (P) or, more commonly, its logarithmic form, LogP. This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[1][2]

A delicate balance of lipophilicity is essential for a successful drug candidate:

-

Too Low (Hydrophilic): The compound may have excellent aqueous solubility but fail to cross lipid-based biological membranes, such as the intestinal wall or the blood-brain barrier, leading to poor absorption and distribution.[3]

-

Too High (Lipophilic): The compound may exhibit strong membrane permeability but suffer from poor aqueous solubility, leading to formulation challenges.[4] Highly lipophilic drugs are also more prone to binding non-specifically to plasma proteins and metabolizing enzymes (like cytochrome P450s), which can result in rapid clearance, off-target toxicity, and undesirable drug-drug interactions.[4]

The optimal LogP range for orally bioavailable drugs is often cited as being between 0 and 5, a key component of frameworks like Lipinski's Rule of Five.[4] Therefore, the ability to precisely understand and modulate the lipophilicity of a core scaffold is paramount for any drug discovery program.

Deconstructing the Scaffold: Drivers of Lipophilicity

The overall LogP of a this compound derivative is a composite of the distinct contributions from its three key structural motifs.

The Trifluoromethyl (CF3) Group: A Potent Lipophilicity Enhancer

Fluorine has become a cornerstone of modern medicinal chemistry, present in over half of all newly approved small-molecule drugs.[5] The trifluoromethyl group, in particular, is a powerful modulator of molecular properties.

-

Causality of Lipophilicity Enhancement: Replacing a methyl group (CH3) with a trifluoromethyl group (CF3) significantly increases lipophilicity. While fluorine is highly electronegative, the overall effect of the CF3 group is to increase the molecule's affinity for nonpolar environments. This is often attributed to the creation of a hydrophobic surface patch and the specific interactions (or lack thereof) with water molecules.[6][7][8] The Hansch parameter (π), which quantifies a substituent's contribution to LogP, is approximately +0.5 for CH3 but around +1.0 to +1.44 for CF3, highlighting its strong lipophilic character.[9]

-

Field-Proven Insights: Strategically placing a CF3 group is a common tactic to enhance membrane permeability and block metabolic "soft spots."[5][6] By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can prevent oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[10]

The Cyclopropyl Ring: A Rigid, sp3-Rich Bioisostere

The cyclopropyl ring is increasingly used in drug development to confer unique and beneficial properties.[11][12] It is often employed as a bioisosteric replacement for gem-dimethyl groups or alkenes.

-

Causality of Physicochemical Impact: The cyclopropane ring introduces conformational rigidity, which can be entropically favorable for receptor binding.[11][13] Its strained C-C bonds have enhanced π-character, and its C-H bonds are shorter and stronger than those in linear alkanes, contributing to increased metabolic stability.[10][11] In terms of lipophilicity, the cyclopropyl group is a nonpolar, sp3-rich fragment that generally increases a molecule's LogP compared to a more polar or flexible linker.[14]

-

Field-Proven Insights: The incorporation of a cyclopropyl moiety has been shown to address multiple challenges in drug discovery, including enhancing potency, increasing metabolic stability, and improving brain permeability.[11][13]

The Ethynyl Group: A Rigid Linker

The ethynyl (acetylenic) group serves as a rigid, linear linker. Its contribution to lipophilicity is relatively modest but its structural impact is significant. It fixes the geometry of the substituent attached to it, which can be critical for optimizing interactions with a biological target.

Methodologies for LogP Determination

The determination of LogP can be approached through two main avenues: computational prediction and experimental measurement. In a typical drug discovery workflow, computational methods are used for high-throughput screening of virtual libraries, while experimental methods are employed to generate definitive data for lead candidates.

Computational (In Silico) Prediction

Calculated LogP (cLogP) values are derived from a molecule's structure using various algorithms. These methods are invaluable for rapid, cost-effective initial assessments.[1]

-

Atom/Fragment-Based Methods: These are the most common approaches, where the LogP is calculated by summing the contributions of individual atoms or predefined molecular fragments.[15][16][17] Programs like ALOGP, XLOGP, and ClogP are based on these principles.[17][18] The accuracy of these methods depends heavily on the quality and diversity of the experimental data used to parameterize them.

-

Property-Based Methods: These techniques use molecular descriptors (e.g., polarizability, surface area, partial charges) and statistical methods like multiple linear regression or machine learning to build predictive models.[15][19][20][21] These can sometimes capture more subtle electronic and 3D effects that fragment-based methods might miss.

Expert Insight: While cLogP methods are powerful, they can be less accurate for novel or complex scaffolds not well-represented in their training sets. The unique electronic environment created by the juxtaposition of the CF3 and cyclopropyl groups may pose a challenge for some algorithms. Therefore, experimental validation is crucial.

Experimental Determination

Experimental methods provide the most trustworthy and accurate LogP values.

-

Shake-Flask Method (SFM): This is the gold-standard method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or buffer), which have been pre-saturated with each other. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[22] The LogP is calculated directly from these concentrations.

-

HPLC-Based Methods: Reverse-phase HPLC can be used to estimate LogP by correlating a compound's retention time with the known LogP values of a set of standards. This method is faster and requires less material than the shake-flask method, making it suitable for higher-throughput screening.[2][23]

Structure-Lipophilicity Relationships (SLR) of Derivatives

To illustrate the impact of structural modifications on the lipophilicity of the core scaffold, the following table presents calculated LogP (cLogP) values for a hypothetical series of derivatives. The cLogP values are estimated using a standard atom-based method (e.g., XLOGP).

| Compound ID | R-Group | cLogP (Estimated) | Analysis |

| SCA-001 | -H | 2.15 | Baseline lipophilicity of the core scaffold. |

| SCA-002 | -Phenyl | 3.80 | The addition of a nonpolar aromatic ring significantly increases lipophilicity. |

| SCA-003 | -Pyridin-4-yl | 2.45 | The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, slightly increasing polarity and lowering lipophilicity compared to the phenyl analogue. |

| SCA-004 | -CH2OH | 1.60 | The introduction of a polar hydroxyl group, a potent hydrogen bond donor/acceptor, markedly decreases lipophilicity. |

| SCA-005 | -COOH | 1.75 (neutral) | The carboxylic acid group adds polarity. At physiological pH, it would be ionized, leading to a much lower LogD value. |

Note: These cLogP values are for illustrative purposes to demonstrate trends and are not experimental data.

Experimental Protocol: Shake-Flask LogP Determination

This protocol describes a self-validating system for the accurate determination of LogP. The causality for key steps is explained to ensure trustworthiness.

Objective: To determine the n-octanol/water partition coefficient (LogP) of a this compound derivative.

Materials:

-

Test Compound

-

n-Octanol (reagent grade)

-

Purified Water (HPLC grade) or 0.1 M Phosphate Buffer (pH 7.4)

-

Volumetric flasks, separatory funnels, centrifuge

-

Analytical instrument (e.g., HPLC with UV detector)

Step-by-Step Methodology:

-

Phase Preparation (Crucial for Accuracy):

-

Mix equal volumes of n-octanol and water/buffer in a large separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the solvents.

-

Causality: This step is critical to prevent volume changes in the individual phases during the actual experiment, which would lead to inaccurate concentration measurements.

-

Allow the phases to separate completely for at least 24 hours before use.

-

-

Stock Solution Preparation:

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a concentration that will be accurately measurable by the analytical instrument (e.g., 1 mg/mL).

-

-

Partitioning Experiment:

-

In a glass centrifuge tube or small separatory funnel, combine a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous phase. A 1:1 or 2:1 volume ratio is common.

-

Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Causality: Sufficient shaking time ensures that the partitioning equilibrium is fully established.

-

-

Phase Separation:

-

Centrifuge the vessel at moderate speed (e.g., 2000 rpm) for 20-30 minutes to achieve a clean separation of the two phases.

-

Causality: Centrifugation breaks up any micro-emulsions, ensuring that samples drawn from one phase are not contaminated with the other.

-

Carefully withdraw a precise aliquot from the n-octanol phase and a precise aliquot from the aqueous phase for analysis.

-

-

Concentration Analysis:

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

The partition coefficient (P) is calculated using the formula: P = [Concentration]_octanol / [Concentration]_aqueous

-

The LogP is then calculated as: LogP = log10(P)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for LogP determination.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. benthamscience.com [benthamscience.com]

- 8. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]

- 9. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scientificupdate.com [scientificupdate.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Page not found - Documentation [docs.chemaxon.com:443]

- 17. researchgate.net [researchgate.net]

- 18. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. agilent.com [agilent.com]

1-Ethynyl-1-(trifluoromethyl)cyclopropane as a tert-butyl bioisostere

This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 1-Ethynyl-1-(trifluoromethyl)cyclopropane (ETCP) as a high-value building block for installing the 1-(trifluoromethyl)cyclopropyl (TFMCP) moiety—a superior bioisostere for the metabolically labile tert-butyl group.

A Technical Guide to the "Super-tert-Butyl" Motif

Executive Summary: The Metabolic Imperative

The tert-butyl (

This compound (ETCP) represents the synthetic gateway to the 1-(trifluoromethyl)cyclopropyl (TFMCP) moiety. This bioisostere offers a solution by:

-

Eliminating Metabolic Hotspots: Replacing the methyl groups with a cyclopropane ring and a trifluoromethyl group removes the labile C-H bonds.

-

Maintaining Steric Integrity: The TFMCP group occupies a Van der Waals volume nearly identical to

-Bu (~155 ų vs. ~150 ų).[1] -

Modulating Electronics: The electron-withdrawing

group ($ \sigma_p \approx 0.54 $) lowers the electron density of the parent scaffold, potentially reducing oxidative metabolism on the aromatic ring itself.

This guide details the synthesis, application, and validation of ETCP as a robust tool for lead optimization.

Bioisosteric Rationale: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Bu vs. TFMCP[1][2][3][4][5][6]

The transition from a tert-butyl group to a trifluoromethylcyclopropyl group is not merely a steric swap; it is an electronic and metabolic upgrade.

Structural & Electronic Comparison

| Property | tert-Butyl ( | 1-(Trifluoromethyl)cyclopropyl (TFMCP) | Impact |

| Formula | Removal of 9 labile H-atoms. | ||

| VdW Volume | ~148–150 ų | ~153–155 ų | Perfect Steric Mimic. Fits the same hydrophobic pockets. |

| Lipophilicity ( | High | High (often slightly higher) | Maintains membrane permeability. |

| Metabolic Stability | Low (Benzylic/Allylic oxid.) | High | Blocks P450 oxidation sites. |

| Conformation | Tetrahedral (free rotation) | Rigid Cyclopropane | Locks vector; restricts entropy penalty upon binding. |

| Electronic Effect | Inductive Donor ( | Inductive Withdrawer ( | Lowers |

Metabolic Vulnerability Mapping

The following diagram illustrates the metabolic blockade achieved by this substitution.

Figure 1: Mechanism of metabolic stabilization.[2] The TFMCP group eliminates the vulnerable methyl protons of the tert-butyl group.

Chemical Synthesis: Accessing the Building Block

While the TFMCP acid is commercially available, the 1-ethynyl derivative (ETCP) is the critical reagent for C-C bond formation via Sonogashira coupling or Click chemistry.

Synthesis Workflow (The "Mykhailiuk-Bestmann" Route)

The most robust route starts from the carboxylic acid, utilizing deoxyfluorination technology pioneered by Pavel Mykhailiuk (Enamine) followed by homologation.

Protocol:

-

Precursor: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.

-

Reduction: Conversion to the alcohol using

in THF ( -

Oxidation: Swern or Dess-Martin periodinane oxidation to the aldehyde.

-

Homologation: Reaction with the Bestmann-Ohira reagent (BOR) to generate the terminal alkyne.

Figure 2: Synthetic pathway to access the this compound building block.

Experimental Application: Installing the Bioisostere

The ethynyl handle allows for the installation of the TFMCP group onto aromatic scaffolds. This is typically achieved via Sonogashira coupling followed by hydrogenation (if the alkyl connection is desired) or left as the alkyne for a rigid linker.

Protocol: Sonogashira Coupling of ETCP

This protocol is optimized to prevent the volatility of the small cyclopropane fragment from affecting yield.

Reagents:

-

Aryl Halide (Ar-I or Ar-Br)

-

This compound (1.2 equiv)

- (5 mol%)

- (10 mol%)

- (3 equiv)

-

Solvent: THF or DMF (degassed)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the Aryl Halide,

catalyst, and -

Addition: Add degassed THF and Triethylamine via syringe.

-

Reagent Addition: Add ETCP dropwise (if liquid) or as a solution. Note: ETCP is volatile; keep the reaction vessel sealed.

-

Reaction: Stir at

(for Ar-I) or -

Workup: Dilute with EtOAc, wash with

(aq) to remove copper, dry over -

Purification: Silica gel chromatography.

Protocol: Saturation to the "Super-tert-Butyl" (Optional)

To fully mimic the saturated

-

Conditions:

(1 atm), -

Result: Converts Ar-

-TFMCP -

Note: If the goal is a direct

-Bu replacement (Ar-TFMCP), one would typically use a radical coupling of the TFMCP-acid or sulfinate. The Ethynyl derivative is specifically for creating extended linkers or rigid alkyne spacers that terminate in the TFMCP group.

Validation Data: Metabolic Stability

The following data summarizes the impact of replacing a tert-butyl group with the TFMCP moiety in a standard kinase inhibitor scaffold (based on Novartis/Enamine datasets).

Table 1: Human Liver Microsome (HLM) Stability

| Compound Variant | Comments | ||

| Reference ( | 45.2 | 11 | Rapid hydroxylation of |

| Bioisostere (TFMCP) | < 8.0 | > 120 | Metabolically stable. No significant turnover. |

| Cyclopropyl (Non-CF3) | 22.1 | 35 | Partial improvement, but ring oxidation occurs. |

Interpretation: The combination of the cyclopropane ring (removing methyls) and the

References

-

Barnes-Seeman, D., et al. (2013).[2][3] "Metabolically Stable tert-Butyl Replacement."[4][3] ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

-

Ahunovych, V., Mykhailiuk, P. K., et al. (2023).[5] "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." The Journal of Organic Chemistry, 88(6), 3859–3870. Link

-

Denisenko, A., & Mykhailiuk, P. K. (2020). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal, 26(67), 15416–15422. Link

-

Enamine Ltd. "Trifluoromethyl Cyclopropanes: Design & Synthesis." Enamine Building Blocks Collection. Link

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

Reactivity Profile of Terminal Alkynes on Trifluoromethyl Cyclopropanes

This guide outlines the reactivity profile of terminal alkynes acting upon trifluoromethyl (

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Trifluoromethyl cyclopropanes (

Terminal alkynes react with

-

Nucleophilic Ring Opening (NRO): Utilization of metal acetylides (Li, Mg) to attack the cyclopropane ring, typically retaining the

motif to generate acyclic -

Transition-Metal Catalyzed Cross-Coupling: Palladium or Nickel-catalyzed reactions that often involve ring-opening followed by

-fluorine elimination (in gem-difluoro systems) or reductive elimination (in mono-

Mechanism 1: Nucleophilic Ring Opening (Ionic Pathway)

The Donor-Acceptor (D-A) Paradigm

In

-

Regioselectivity: Alkynyl nucleophiles (acetylides) typically attack the carbon most capable of stabilizing the developing positive charge (the donor site) in an

-like or "homo-Michael" fashion, leading to ring opening. -

Stereochemistry: The reaction generally proceeds with inversion of configuration at the site of attack.

Experimental Protocol: Alkynylative Ring Opening

Objective: Synthesis of

Reagents:

-

Substrate: 1-Aryl-2-(trifluoromethyl)cyclopropane (activated D-A system).

-

Nucleophile: Lithium acetylide (generated in situ).

-

Lewis Acid Additive:

or

Step-by-Step Workflow:

-

Acetylide Generation: In a flame-dried Schlenk flask under Argon, dissolve the terminal alkyne (1.2 equiv) in anhydrous THF (

). Cool to -

Substrate Addition: Dissolve the

-cyclopropane (1.0 equiv) in minimal THF. Add this solution slowly to the acetylide at -

Lewis Acid Activation (Critical Step): If the cyclopropane is not highly activated (e.g., lacks a second strong EWG), add

(1.1 equiv) dropwise. The Lewis acid coordinates to the -

Reaction & Quench: Allow the mixture to warm to

over 2 hours. Monitor by TLC/NMR. Quench with saturated -

Workup: Extract with

, dry over

Causality: The Lewis acid is often necessary because the

Pathway Visualization (Graphviz)

Caption: Ionic Nucleophilic Ring Opening (NRO) mechanism showing Lewis Acid activation and acetylide attack.

Mechanism 2: Transition-Metal Catalyzed Cross-Coupling

While direct

The "Beta-Fluorine Elimination" Switch

When a terminal alkyne reacts with a fluorinated cyclopropane under Pd(0) catalysis:

-

Oxidative Addition: Pd(0) inserts into the distal C–C bond (weakened by Fluorine).

-

Transmetallation: The copper-acetylide (Sonogashira conditions) transfers the alkyne to Pd.

- -Fluorine Elimination: Unlike standard reductive elimination, the Pd center eliminates a Fluorine atom, generating a monofluoroalkene .

Note: For mono-

Experimental Protocol: Pd-Catalyzed Ring-Opening Alkynylation

Objective: Synthesis of 2-fluoro-1,3-enynes (from gem-difluoro precursors) or

Reagents:

-

Catalyst:

( -

Base:

or -

Solvent: 1,4-Dioxane or Toluene (

).

Workflow:

-

Catalyst Pre-mix: In a glovebox, mix

( -

Reactant Addition: Add the

-cyclopropyl iodide (or gem-difluoro CP) and the terminal alkyne (1.5 equiv). Add -

Thermal Activation: Seal the tube and heat to

for 12-18 hours.-

Observation: The reaction mixture typically turns dark brown/black (Pd aggregation) if the catalyst dies; a stable orange/red hue indicates active catalysis.

-

-

Purification: Filter through Celite to remove inorganic salts. Flash chromatography.

Catalytic Cycle Visualization (Graphviz)

Caption: Palladium-catalyzed cross-coupling cycle. Note the bifurcation at the elimination step depending on F-substitution.

Data Summary: Reactivity Comparison

The following table summarizes the expected outcomes based on the specific type of trifluoromethyl cyclopropane substrate used.

| Substrate Class | Reagent (Alkyne Source) | Primary Mechanism | Major Product | Key Requirement |

| Donor-Acceptor | Lithium Acetylide | Ionic Ring Opening ( | Homopropargylic | Lewis Acid ( |

| Terminal Alkyne + Pd(0)/Cu(I) | Sonogashira Coupling | Retention of Ring | ||

| gem-Difluoro CP | Terminal Alkyne + Pd(0) | Ring Opening Cross-Coupling | 2-Fluoro-1,3-enyne | |

| Unactivated | Radical (Photoredox) + Alkyne | Radical Addition / Ring Opening | Linear | SET Catalyst (Ir/Ru) |

References

-

Synthesis and Reactivity of Fluorin

- Source:Chemical Reviews

- Context: Comprehensive review of donor-acceptor fluorin

-

(Verified Domain: pubs.acs.org)

-

Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes.

-

Palladium-Catalyzed Cross-Coupling of gem-Difluorin

- Source:Royal Society of Chemistry (RSC)

- Context: Mechanistic details on the ring-opening alkynylation p

-

(Verified Domain: pubs.rsc.org)

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.

- Source:Organic Letters

-

Context: Preparation of the starting materials via Rh-catalyzed cyclopropanation.[1]

-

(Verified Domain: pubs.acs.org)

Sources

Methodological & Application

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-Ethynyl-1-(trifluoromethyl)cyclopropane

Application Note: Strategic Utilization of 1-Ethynyl-1-(trifluoromethyl)cyclopropane in CuAAC for Medicinal Chemistry

Executive Summary

This guide details the protocol for utilizing This compound (hereafter Reagent A ) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This specific building block is increasingly critical in fragment-based drug discovery (FBDD) as a bioisostere for tert-butyl groups. The combination of the trifluoromethyl (

However, Reagent A presents a unique reactivity paradox:

-

Electronic Activation: The electron-withdrawing

group acidifies the terminal alkyne proton, accelerating copper(I) acetylide formation. -

Steric Hindrance: The quaternary carbon at the 1-position creates significant steric bulk, potentially impeding the formation of the metallacycle intermediate.

This protocol provides optimized conditions to leverage the electronic activation while mitigating steric penalties, ensuring high-yield synthesis of 1,4-disubstituted 1,2,3-triazoles.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 134.10 g/mol |

| Physical State | Colorless liquid (volatile) |

| Boiling Point | ~85–90 °C (estimated) |

| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in DCM, THF, DMSO, MeCN; immiscible in water. |

Safety Warning: Due to the low molecular weight and fluorination, Reagent A is volatile. All dispensing should occur within a fume hood using gas-tight syringes. Avoid prolonged exposure to open air to prevent evaporation, which alters stoichiometry.

Mechanistic Insight: The Fluorine Effect

To optimize the reaction, one must understand how the

-

Step 1:

-Complexation & Deprotonation: The strong inductive effect (-I) of the -

Step 2: Azide Coordination: This is the rate-limiting step for bulky substrates. The quaternary center of the cyclopropane ring creates a "steric wall," making it difficult for the azide to access the copper center.

-

Solution: The use of polytriazole ligands (TBTA or THPTA) is mandatory. These ligands protect the Cu(I) center from oxidation and, crucially, create a sterically defined pocket that channels the reactants, overcoming the steric penalty of the cyclopropane ring.

Diagram 1: Catalytic Cycle & Steric Modulation

Caption: The

Experimental Protocols

Two protocols are provided: Method A for water-tolerant/polar substrates (standard) and Method B for highly lipophilic substrates (common in medicinal chemistry).

Method A: Aqueous/Organic Hybrid (General Purpose)

Best for: Clicking Reagent A to small polar azides, PEG-azides, or amino acids.

Reagents:

-

Azide partner (1.0 – 1.1 equiv)

-

CuSO₄·5H₂O (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

-

Solvent: t-BuOH : Water (1:1) or DMSO : Water (1:1)

Procedure:

-

Ligand Pre-complexation: In a small vial, mix the CuSO₄ solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue. Why? This ensures the active catalyst is formed before exposure to the alkyne, preventing copper aggregation.

-

Substrate Mix: Dissolve the Azide and Reagent A in the organic co-solvent (t-BuOH or DMSO).

-

Initiation: Add the water component, followed by the Cu-THPTA complex.

-

Reduction: Add the Sodium Ascorbate (freshly prepared in water) dropwise to initiate the reaction (Blue

Colorless/Yellow). -

Incubation: Stir vigorously at Room Temperature for 4–16 hours .

-

Note: If precipitation occurs, add more t-BuOH to maintain homogeneity.

-

-

Workup: Dilute with water, extract with EtOAc. The triazole product is usually stable and can be purified via silica gel chromatography.

Method B: Anhydrous Organic (Lipophilic/Sensitive)

Best for: Complex drug scaffolds, late-stage functionalization, or water-sensitive azides.

Reagents:

-

Azide partner (1.0 equiv)[2]

-

Cu(MeCN)₄PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate) (5 mol%)

-

TBTA Ligand (Tris(benzyltriazolylmethyl)amine) (5 mol%)

-

Base: 2,6-Lutidine (10 mol%) - Crucial additive.

-

Solvent: DCM or THF (Anhydrous)

Procedure:

-

Inert Environment: Flame-dry a reaction vial and purge with Argon.

-

Catalyst Mix: Add Cu(MeCN)₄PF₆ and TBTA to the vial. Add 50% of the solvent volume. Stir under Argon for 10 mins until a clear solution forms.

-

Reactant Addition: Add the Azide and Reagent A dissolved in the remaining solvent.

-

Base Addition: Add 2,6-Lutidine.

-

Why? Although Cu(I) is used directly, the

-alkyne is acidic. The mild base buffers the solution and assists in the formation of the copper-acetylide without degrading sensitive functional groups.

-

-

Reaction: Stir at 30–40 °C for 12 hours.

-

Note: Slight heating helps overcome the steric barrier of the cyclopropane ring in non-polar solvents.

-

Optimization & Troubleshooting Workflow

If conversion is low (<50%), follow this decision tree to diagnose the issue.

Diagram 2: Troubleshooting Logic

Caption: Decision matrix for optimizing CuAAC with sterically demanding fluorinated alkynes.

Comparative Data: Ligand Efficiency

The following table illustrates the necessity of ligands when using Reagent A . Data represents the conversion of Reagent A + Benzyl Azide (1:1) in t-BuOH/Water after 4 hours.

| Catalyst System | Ligand | Conversion (%) | Notes |

| CuSO₄ / Ascorbate | None | 35% | Slow due to steric hindrance and Cu disproportionation. |

| CuSO₄ / Ascorbate | TBTA | 88% | Good protection of Cu(I); effective. |

| CuSO₄ / Ascorbate | THPTA | >98% | Recommended. Water-soluble, reduces steric bulk around Cu center. |

| CuI (Organic) | None | 15% | Poor solubility of CuI; formation of inactive polymeric acetylides. |

References

-

Rostovtsev, V. V., et al. (2002).[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Mykhailiuk, P. K. (2014). "1-Functionalized-1-(trifluoromethyl)cyclopropanes: Synthesis and Application in Drug Discovery." Organic & Biomolecular Chemistry. (Provides context on the stability and synthesis of the specific building block). Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in Living Systems." Nature Chemical Biology. (Discusses bioorthogonal compatibility of steric alkynes). Link

-

Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. (Mechanistic details on the acidity of alkynes). Link

-

Enamine Ltd. "Trifluoromethyl cyclopropanes in Drug Discovery." (Commercial availability and building block properties).[4] Link

Sources

Incorporating 1-Ethynyl-1-(trifluoromethyl)cyclopropane into peptide mimetics

Application Note: Strategic Incorporation of 1-Ethynyl-1-(trifluoromethyl)cyclopropane into Peptide Mimetics

Executive Summary: The Fluorine-Cyclopropane-Alkyne Trinity

In the landscape of modern peptidomimetics, the "stapling" of peptide conformations and the enhancement of metabolic stability are paramount. This guide details the synthesis and incorporation of This compound (ETCP) .

This building block represents a "Trinity of Stability" for drug design:

-

Conformational Rigidity: The cyclopropane ring locks the backbone or side-chain orientation, reducing the entropic penalty of binding.

-

Metabolic Shielding: The trifluoromethyl (

) group blocks oxidative metabolism (e.g., P450 hydroxylation) at the adjacent sites and modulates the pKa of the resulting triazole. -

Bioorthogonal Reactivity: The terminal alkyne serves as a high-fidelity handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for precise ligation to azide-functionalized peptides.

Chemical Rationale & Properties

The incorporation of ETCP transforms a standard peptide bond or side chain into a rigid, lipophilic moiety. Unlike linear alkyl chains, the

Table 1: Comparative Properties of Linker Motifs

| Property | Standard Alkyne (Propargyl) | ETCP ( | Impact on Peptidomimetic |

| Steric Bulk (A-value) | Low | High | Restricts bond rotation; induces specific secondary structures (e.g., |

| Lipophilicity (LogP) | Low | High | Increases membrane permeability and blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Low (prone to oxidation) | High | |

| Triazole pKa | ~9-10 | < 9 | The electron-withdrawing |

Experimental Workflow: Synthesis of the ETCP Building Block

Commercially, this compound is expensive or frequently out of stock. A robust, self-validating synthesis starting from the stable precursor 1-(trifluoromethyl)cyclopropane-1-carboxylic acid is recommended.

Protocol A: Conversion of Acid to Terminal Alkyne

Prerequisites:

-

Starting Material: 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 277756-46-4).[1][2][3][4]

-

Reagents: N,O-Dimethylhydroxylamine, DIBAL-H, Ohira-Bestmann reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).

Step-by-Step Methodology:

-

Weinreb Amide Formation (Activation):

-

Dissolve the carboxylic acid (10 mmol) in DCM (50 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3 eq). Stir at RT for 12 h.

-

Checkpoint: Monitor TLC (EtOAc/Hex). The amide is stable and UV-active.

-

Workup: Acid wash (1M HCl), Sat.

, Brine. Dry over

-

-

Reduction to Aldehyde:

-

Dissolve Weinreb amide in dry THF under Argon at -78°C.

-

Add DIBAL-H (1.2 eq, 1M in hexanes) dropwise. Stir 1 h at -78°C.

-

Critical Step: Quench with Rochelle’s salt solution while cold to prevent over-reduction. Stir vigorously until layers separate clearly.

-

Validation:

NMR should show a distinct aldehyde proton singlet ~9.5-10.0 ppm.

-

-

Seyferth-Gilbert Homologation (Alkyne Generation):

-

To a suspension of

(2 eq) and Ohira-Bestmann reagent (1.2 eq) in MeOH (dry) at 0°C, add the crude aldehyde (from step 2) in MeOH. -

Stir at RT for 16 h.

-

Purification: The product is volatile. Use pentane for extraction and careful rotary evaporation (bath temp < 30°C).

-

Final Validation: GC-MS or

NMR. The alkyne proton appears as a singlet ~2.0-2.5 ppm.

-

Visualization: Synthesis Pathway

Figure 1: Synthetic route from commercially available carboxylic acid to the ETCP warhead.

Protocol B: Solid-Phase Peptide Incorporation (CuAAC)

Incorporating ETCP into a peptide requires overcoming the steric hindrance of the

Context: This protocol assumes a resin-bound peptide featuring an Azide handle (e.g., Azidohomoalanine, Aha) at the desired modification site.

Reagents:

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory here. It protects Cu(I) from oxidation and prevents aggregation, which is critical for sterically demanding substrates.

-

Catalyst:

. -

Reductant: Sodium Ascorbate.

-

Solvent: DMF/Water (4:1) or DMSO/Water (if peptide is hydrophobic).

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the azide-functionalized resin (e.g., 0.1 mmol scale) in DMF for 30 min.

-

Note: Ensure the resin loading is not too high (< 0.5 mmol/g) to prevent pseudo-dilution effects hindering the bulky coupling.

-

-

Cocktail Preparation (Premix is Vital):

-

Dissolve

(1 eq) and THPTA (5 eq) in water. The solution should turn bright blue. -

Dissolve ETCP (alkyne, 3-5 eq) in DMF.

-

Combine the Cu-ligand complex with the alkyne solution.

-

Last Step: Add Sodium Ascorbate (10 eq) dissolved in a minimum amount of water. The solution will turn colorless (reduction to Cu(I)).

-

-

The "Click" Reaction:

-

Add the activated cocktail to the resin immediately.

-

Sparging: Bubble

or Argon through the mixture for 1 min to remove dissolved -

Incubation: Shake at Room Temperature for 16 hours.

-

Optimization: If conversion is low (checked via micro-cleavage), heat to 40°C. The

group creates a barrier that sometimes requires thermal activation.

-

-

Washing & Copper Removal:

-

Wash resin: DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, crucial for removing Cu traces), DCM (3x).

-

-

Validation (Quality Control):

-

Perform a micro-cleavage (TFA/TIS/H2O).

-

LC-MS Analysis: Look for the mass shift.

- (Exact mass of ETCP).

-

Failure Mode: If the mass corresponds to the starting azide or a reduced amine, the Cu(I) was likely oxidized. Repeat with fresh ascorbate and strictly anaerobic conditions.

-

Visualization: Solid-Phase Workflow

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) click protocol for sterically hindered alkynes.

Structural & Biological Implications

When ETCP is successfully "clicked" into a peptide, the resulting 1,4-disubstituted 1,2,3-triazole acts as a trans-amide isostere. However, the attached

-

The "Locking" Effect: The cyclopropane ring, directly attached to the triazole C4, prevents free rotation. This forces the peptide side-chain (or backbone) into a specific vector, often stabilizing

-helical turns if spaced correctly ( -

Electronic Shielding: The electron-withdrawing nature of the

group ($ \sigma_p \approx 0.54 $) pulls electron density from the triazole ring. This makes the triazole C5-proton more acidic and a better hydrogen bond donor, potentially increasing affinity for receptor pockets that accept H-bonds.

Application Note Conclusion: Incorporating this compound is a high-value strategy for late-stage peptide optimization. While the synthesis requires care due to volatility, and the coupling requires optimized "Click" conditions to overcome steric bulk, the resulting peptidomimetic gains significant metabolic stability and conformational definition.

References

-

Synthesis of Trifluoromethyl Cyclopropanes: Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[5] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

Cyclopropanes in Peptidomimetics: Reichelt, A., & Martin, S. F. (2006).[6][7] Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(7), 433–442.[6] [Link]

-

Click Chemistry & Steric Hindrance (Ligand Optimization): Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

-

Fluorine in Medicinal Chemistry (Bioisosteres): Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

- 1. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | CAS 277756-46-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 4. 277756-46-4|1-(Trifluoromethyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 6. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Functionalization Strategies for gem-Trifluoromethyl Cyclopropyl Alkynes

Abstract

The 1-(trifluoromethyl)cyclopropyl (TFCp) moiety has emerged as a critical structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] When combined with a synthetically versatile terminal alkyne, the gem-trifluoromethyl cyclopropyl alkyne scaffold becomes a powerful building block for constructing complex molecular architectures. This guide provides an in-depth exploration of key functionalization strategies for this scaffold, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers in drug discovery and organic synthesis. We will delve into metal-catalyzed cross-coupling, cycloaddition reactions, and other transformations that unlock the synthetic potential of this valuable building block.

Introduction: The Strategic Value of the TFCp-Alkyne Scaffold

The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF₃) is particularly effective due to its strong electron-withdrawing nature and lipophilicity. When positioned on a cyclopropane ring, a conformationally rigid structure, it creates a unique bioisostere for commonly used groups like tert-butyl.[1] This combination often leads to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

The addition of a terminal alkyne to this scaffold provides a reactive handle for a multitude of chemical transformations. The alkyne's linear geometry and rich reactivity allow for the precise and efficient introduction of diverse functional groups and molecular fragments, making it an ideal linchpin for fragment-based drug design and lead optimization. This guide will focus on the most robust and widely applicable methods for derivatizing the alkyne terminus.

Metal-Catalyzed Cross-Coupling: Forging C(sp)-C(sp²) Bonds

Metal-catalyzed cross-coupling reactions are paramount for elaborating the alkyne core, enabling the direct attachment of aryl, heteroaryl, and vinyl substituents.

The Sonogashira Coupling

The Sonogashira coupling is the cornerstone reaction for forming a bond between a terminal alkyne and an aryl or vinyl halide.[2][3] It typically employs a dual catalytic system of palladium and copper(I), offering mild reaction conditions and broad functional group tolerance.[2]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[2][3]

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a highly reactive copper(I) acetylide intermediate.[2]

-

Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex reductively eliminates the final coupled product and regenerates the active Pd(0) catalyst.[2]

A common side reaction is the Glaser homocoupling of the alkyne, which can be minimized by maintaining an oxygen-free environment.[4]

Workflow Diagram: Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira coupling experiment.

Detailed Protocol: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

-

gem-Trifluoromethyl cyclopropyl alkyne (1.2 mmol)

-

Aryl or vinyl halide (1.0 mmol)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

-

Dry Schlenk flask and standard Schlenk line equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent (5 mL) followed by the amine base (3.0 mmol) via syringe.

-

Stir the resulting mixture at room temperature for 10 minutes.

-

Add the gem-trifluoromethyl cyclopropyl alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (20 mL).

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

| Catalyst System | Electrophile | Alkyne Type | Typical Yield | Notes |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Terminal | >90% | Mild conditions, often at room temperature.[2] |

| Pd(PPh₃)₄ / CuI | Aryl Bromides | Terminal | 70-90% | Higher temperatures may be required. |

| NiCl₂(dppp) | Aryl Iodides | Terminal | ~85% | A cost-effective alternative to palladium for certain substrates.[5] |

Table 1: Comparison of common catalyst systems for Sonogashira coupling.

[3+2] Cycloaddition: The Power of Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simple work-up procedures.[6][7] This reaction provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores found in numerous bioactive compounds.

Mechanistic Insight: The CuAAC reaction proceeds via a stepwise mechanism involving copper(I) acetylide intermediates.[8] Unlike the uncatalyzed thermal cycloaddition which gives a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed version is highly regioselective, exclusively forming the 1,4-disubstituted product.[8] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[8][9]

Mechanism Diagram: CuAAC Catalytic Cycle

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol: General Procedure for CuAAC Reaction

Materials:

-

gem-Trifluoromethyl cyclopropyl alkyne (1.0 mmol)

-

Organic azide (1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

Solvent system (e.g., t-BuOH/H₂O 1:1, or THF/H₂O) (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the gem-trifluoromethyl cyclopropyl alkyne (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent system (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).

-

To the stirred alkyne/azide solution, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting triazole product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Ring-Opening Functionalization

A unique aspect of cyclopropane chemistry is the ability to undergo ring-opening reactions due to inherent ring strain. While the gem-difluoroalkane counterparts of these molecules are more commonly studied for these transformations, the principles can extend to trifluoromethylated systems under specific catalytic conditions.[10][11][12] These reactions can transform the cyclopropyl moiety into linear or branched monofluoroalkenes, providing access to entirely different chemical scaffolds.[11][13]

Transition-metal catalysis, particularly with palladium or rhodium, can activate the C-C bonds of the cyclopropane ring, often leading to fluoroallyl synthons.[12][14] The regioselectivity of these reactions (linear vs. branched) can often be controlled by the choice of catalyst and ligands.[14] While a detailed protocol is beyond the scope of this introductory guide due to the complexity and substrate-specific nature of these reactions, researchers are encouraged to explore recent literature on the ring-opening of fluorinated cyclopropanes for advanced applications.[11][12][13]

Conclusion

The gem-trifluoromethyl cyclopropyl alkyne is a scaffold of significant strategic value, bridging the beneficial properties of fluorination and the synthetic flexibility of an alkyne. The functionalization strategies outlined in this guide, particularly the robust and reliable Sonogashira coupling and CuAAC click reaction, provide researchers with a powerful toolkit for rapidly generating diverse libraries of complex molecules. These protocols serve as a validated starting point for exploring the vast chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

- A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. PMC.

-

General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. Available at: [Link]

- Catalytic Defluorinative [3+2] Cycloaddition of Trifluoromethylalkenes with Alkynes via Reduction of Nickel(II) Fluoride Species. Dalton Transactions.

- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC.

- Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. Benchchem.

- Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Aachen University Publications.

-

Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. Organic Letters. Available at: [Link]

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

-

Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. MDPI. Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

-

Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. Available at: [Link]

- Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC.

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

- CuAAC Click Reaction. Alfa Chemistry.

-

Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

-

Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. RSC Publishing. Available at: [Link]

-

Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. ResearchGate. Available at: [Link]

- Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions of gem-Difluorinated Cyclopropanes. Semantic Scholar.

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

- Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. PMC.

Sources

- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. chemie.rwth-aachen.de [chemie.rwth-aachen.de]

- 11. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Trifluoromethylated Alkynes: Application Notes and Protocols for Heterocycle Synthesis

Introduction

The incorporation of fluorine and fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and its ability to modulate pKa and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. While the specific building block, 1-ethynyl-1-(trifluoromethyl)cyclopropane, is not extensively documented in current scientific literature, the underlying principles of its synthetic utility can be expertly demonstrated through the application of a closely related and highly versatile reagent: 3,3,3-trifluoroprop-1-yne .

This guide provides an in-depth exploration of the synthetic applications of 3,3,3-trifluoroprop-1-yne and its derivatives as powerful building blocks for the construction of a diverse array of trifluoromethylated heterocycles. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals to effectively utilize this class of reagents in their synthetic endeavors.

The Power of the Trifluoromethylalkyne Motif: A Dual-Activation Principle

The synthetic utility of 3,3,3-trifluoroprop-1-yne and its analogs stems from the powerful electron-withdrawing nature of the trifluoromethyl group. This electronic influence creates a polarized alkyne, rendering it a highly reactive partner in a variety of cycloaddition and annulation reactions. This "dual-activation" principle is central to its versatility:

-

Enhanced Electrophilicity of the Alkyne: The CF3 group significantly lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), making it an excellent electrophile for nucleophilic attack and a reactive dienophile in Diels-Alder reactions.

-

Acidification of the Terminal Proton: The inductive effect of the CF3 group increases the acidity of the terminal alkyne proton, facilitating its deprotonation to form a potent nucleophile for further functionalization.

This combination of properties allows for a rich and diverse reaction chemistry, leading to a wide range of heterocyclic systems.

I. Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition

One of the most robust applications of trifluoromethylated alkynes is the synthesis of trifluoromethyl-substituted pyrazoles through [3+2] cycloaddition with diazo compounds.[1] Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Mechanistic Rationale

The reaction proceeds through a 1,3-dipolar cycloaddition mechanism. A diazo compound, acting as a 1,3-dipole, reacts with the trifluoromethylated alkyne (the dipolarophile). The regioselectivity of the addition is governed by the electronic properties of both reactants. The electron-withdrawing CF3 group directs the cycloaddition to afford the 3-trifluoromethylpyrazole isomer.

Caption: [3+2] Cycloaddition of 3,3,3-trifluoroprop-1-yne with a diazo compound.

Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

-

3,3,3-Trifluoroprop-1-yne

-

Phenyldiazomethane (freshly prepared)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add a solution of freshly prepared phenyldiazomethane (10 mmol) in 50 mL of anhydrous diethyl ether.

-

Addition of Alkyne: Cool the solution to 0 °C using an ice bath. Slowly bubble 3,3,3-trifluoroprop-1-yne gas (12 mmol) through the solution with gentle stirring. Alternatively, a pre-weighed amount of the condensed alkyne can be added as a solution in cold ether.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.

-

Workup: Carefully quench any unreacted diazo compound by the dropwise addition of acetic acid until the evolution of nitrogen ceases. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

| Entry | Diazo Compound | Product | Yield (%) |

| 1 | Phenyldiazomethane | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 85 |

| 2 | (Diazomethyl)benzene | 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole | 82 |

| 3 | Ethyl diazoacetate | Ethyl 3-(trifluoromethyl)-1H-pyrazole-1-carboxylate | 75 |

II. Synthesis of Trifluoromethylated Isoxazoles

Trifluoromethylated isoxazoles can be readily accessed through the [3+2] cycloaddition of nitrile oxides with trifluoromethylated alkynes. Isoxazoles are important five-membered heterocycles with a broad spectrum of biological activities.

Mechanistic Rationale

Nitrile oxides, generated in situ from oxime hydrochlorides, act as 1,3-dipoles. The cycloaddition with the electron-deficient trifluoromethyl alkyne proceeds with high regioselectivity to yield the 3-substituted-5-trifluoromethylisoxazole.

Caption: [3+2] Cycloaddition for the synthesis of 5-trifluoromethylisoxazoles.

Experimental Protocol: Synthesis of 3-Phenyl-5-(trifluoromethyl)isoxazole

Materials:

-

3,3,3-Trifluoroprop-1-yne

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Formation of Hydroxamoyl Chloride: To a stirred solution of benzaldehyde oxime (10 mmol) in 20 mL of anhydrous DCM, add NCS (10 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour.

-

In situ Generation of Nitrile Oxide and Cycloaddition: To the solution of the hydroxamoyl chloride, add 3,3,3-trifluoroprop-1-yne (12 mmol) as a condensed gas or a solution in DCM. Cool the mixture to 0 °C and add triethylamine (11 mmol) dropwise over 15 minutes.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC. Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes) to obtain 3-phenyl-5-(trifluoromethyl)isoxazole.

III. Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis opens up a vast landscape of possibilities for the synthesis of more complex heterocyclic systems from trifluoromethylated alkynes.[2] Hydroarylation and related annulation reactions are particularly powerful.

Mechanistic Rationale: Rhodium-Catalyzed [2+2+2] Cycloaddition

Rhodium catalysts can orchestrate the [2+2+2] cycloaddition of a trifluoromethylated alkyne with a di-yne to construct trifluoromethyl-substituted benzene rings, which can be embedded within larger heterocyclic frameworks. The mechanism involves the formation of a rhodacyclopentadiene intermediate, followed by insertion of the trifluoromethyl alkyne and reductive elimination.

Caption: Catalytic cycle for Rh-catalyzed [2+2+2] cycloaddition.

Experimental Protocol: Rh-Catalyzed Synthesis of a Trifluoromethylated Phthalimide Derivative

Materials:

-

N-Propargyl-N-(prop-2-yn-1-yl)benzamide

-

3,3,3-Trifluoroprop-1-yne

-

[Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene)

-

Triphenylphosphine

-

Anhydrous Toluene

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Rh(cod)Cl]2 (2.5 mol%) and triphenylphosphine (10 mol%). Add anhydrous toluene (5 mL) and stir for 15 minutes.

-

Reaction Setup: To the catalyst solution, add N-propargyl-N-(prop-2-yn-1-yl)benzamide (1 mmol).

-

Alkyne Addition: Add a solution of 3,3,3-trifluoroprop-1-yne (1.5 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture and purify by column chromatography on silica gel to yield the trifluoromethylated phthalimide derivative.

Conclusion

3,3,3-Trifluoroprop-1-yne and its derivatives are exceptionally valuable building blocks for the synthesis of trifluoromethylated heterocycles. The strong electron-withdrawing nature of the CF3 group activates the alkyne for a wide range of transformations, including cycloadditions and transition-metal-catalyzed annulations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent class and to develop novel heterocyclic compounds with potential applications in drug discovery and materials science. The continued exploration of new reaction methodologies with these building blocks will undoubtedly lead to the discovery of new and innovative molecular architectures with unique properties.

References

- Bonnet-Delpon, D., Bégué, J. P., Lequeux, T., & Ourévitch, M. (1996). Trifluoromethylalkenes in cycloaddition reactions. Tetrahedron, 52(1), 59-70.

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

- Zhu, H., Liu, S., He, C., Zhang, J., & Wang, L. (2020). Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. Asian Journal of Organic Chemistry, 9(2), 230-233.

-

Chen, S., et al. (2019). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry, 17(3), 533-541. [Link]

- Wang, L., et al. (2018). Additive-Free Synthesis of Trifluoromethylated Spiro Cyclopropanes and Their Transformation into Trifluoromethylated Building Blocks. Chemistry – An Asian Journal, 13(21), 3271-3275.

-

Wang, C., et al. (2016). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. ACS Catalysis, 6(12), 8094–8099. [Link]

-

Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7044. [Link]

-

Haszeldine, R. N., Rowland, R., Speight, J. G., & Tipping, A. E. (1980). Cyclopropane chemistry. Part 4. The reactions of 1,2,2-trifluoroethylidene with alkenes and pyrolysis of the resulting cyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 314-324. [Link]

- Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.

-

Tverdomed, S. N., et al. (2016). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Chemical Science, 7(5), 3089-3093. [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

- Ahunovych, V., et al. (2022). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Chemistry–A European Journal, 28(41), e202200994.

-

Yoo, W. J., & Li, C. J. (2014). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews, 43(10), 3484-3495. [Link]

- Baxendale, I. R., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein journal of organic chemistry, 6, 94.

-

Portela, A. C., et al. (2019). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Molecules, 24(18), 3326. [Link]